molecular formula C27H34ClN3O3 B11070015 3-{4-[(4-Chlorophenyl)amino]piperidin-1-yl}-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione

3-{4-[(4-Chlorophenyl)amino]piperidin-1-yl}-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11070015
M. Wt: 484.0 g/mol
InChI Key: VVESZKCTNSMUOY-UHFFFAOYSA-N
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Description

3-[4-(4-CHLOROANILINO)PIPERIDINO]-1-[4-(HEXYLOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrole ring substituted with a chlorinated aniline group, a piperidine ring, and a hexyloxyphenyl group. Its unique structure makes it a subject of interest in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-CHLOROANILINO)PIPERIDINO]-1-[4-(HEXYLOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the piperidine and hexyloxyphenyl groups. The chlorinated aniline group is then attached through nucleophilic substitution reactions. Common reagents used in these steps include aniline derivatives, piperidine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for further applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-CHLOROANILINO)PIPERIDINO]-1-[4-(HEXYLOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted products.

Scientific Research Applications

3-[4-(4-CHLOROANILINO)PIPERIDINO]-1-[4-(HEXYLOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-CHLOROANILINO)PIPERIDINO]-1-[4-(HEXYLOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(4-CHLOROANILINO)PIPERIDINO]-1-[4-(HEXYLOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C27H34ClN3O3

Molecular Weight

484.0 g/mol

IUPAC Name

3-[4-(4-chloroanilino)piperidin-1-yl]-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C27H34ClN3O3/c1-2-3-4-5-18-34-24-12-10-23(11-13-24)31-26(32)19-25(27(31)33)30-16-14-22(15-17-30)29-21-8-6-20(28)7-9-21/h6-13,22,25,29H,2-5,14-19H2,1H3

InChI Key

VVESZKCTNSMUOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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